molecular formula C13H14N2O3S B11213076 6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6,7-dimethoxy-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11213076
M. Wt: 278.33 g/mol
InChI Key: DFQRRBBJVACWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes methoxy groups, a prop-2-en-1-yl side chain, and a sulfanylidene group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves several steps. One common method includes the reaction of 6,7-dimethoxy-2-aminobenzamide with prop-2-en-1-yl isothiocyanate under specific conditions to form the desired quinazolinone derivative. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base like triethylamine. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, resulting in the modulation of cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:

The uniqueness of 6,7-DIMETHOXY-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

6,7-dimethoxy-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C13H14N2O3S/c1-4-5-15-12(16)8-6-10(17-2)11(18-3)7-9(8)14-13(15)19/h4,6-7H,1,5H2,2-3H3,(H,14,19)

InChI Key

DFQRRBBJVACWOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.